Diphenyl(p-tolyl)phosphine
Overview
Description
Diphenyl(p-tolyl)phosphine, also known as (4-Methylphenyl)diphenyl phosphine, is an organophosphorus compound with the molecular formula (C6H5)2PC6H4CH3. It is a phosphine ligand commonly used in various chemical reactions and industrial applications. The compound is characterized by its ability to form stable complexes with transition metals, making it valuable in catalysis and organic synthesis .
Mechanism of Action
Target of Action
Diphenyl(p-tolyl)phosphine is a phosphine ligand that primarily targets metal ions in various chemical reactions . It is often used in palladium-catalyzed reactions, where it binds to the metal center and facilitates the reaction .
Mode of Action
The compound interacts with its targets through coordination, where it donates its lone pair of electrons on the phosphorus atom to the metal ion . This forms a complex that can undergo further reactions. The presence of the p-tolyl group can influence the steric and electronic properties of the complex, affecting the course of the reaction .
Biochemical Pathways
This compound is involved in various chemical reactions, including three-component cyclization, chelation-assisted hydroacylation of olefins with primary alcohols, and the synthesis of trinuclear ruthenium carbonyl triarylphosphine cluster complexes . These reactions can lead to the formation of new compounds with potential applications in different fields .
Result of Action
The action of this compound results in the formation of new compounds through various chemical reactions . For example, it can facilitate the synthesis of trinuclear ruthenium carbonyl triarylphosphine cluster complexes . In biological systems, it has been used to synthesize leishmanicidal leads that target mitochondria through inhibition of the respiratory complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl(p-tolyl)phosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
From Metallated Phosphines: Metallated phosphines can be reacted with aryl halides to produce this compound.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form the corresponding phosphines.
C–P Coupling Reactions: Carbon-phosphorus coupling reactions are also employed to synthesize this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the methods mentioned above, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Diphenyl(p-tolyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphine.
Substitution: this compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides are the primary products.
Reduction: The original phosphine compound is regenerated.
Substitution: The products depend on the specific substituents introduced.
Scientific Research Applications
Diphenyl(p-tolyl)phosphine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups.
Diphenylphosphine: Similar to diphenyl(p-tolyl)phosphine but lacks the p-tolyl group.
Tris(4-methoxyphenyl)phosphine: Contains methoxy groups on the phenyl rings, offering different electronic properties.
Uniqueness: this compound is unique due to the presence of the p-tolyl group, which can influence the electronic and steric properties of the ligand. This can result in different reactivity and selectivity in catalytic applications compared to other phosphine ligands .
Properties
IUPAC Name |
(4-methylphenyl)-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIMTLTYXBDJFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145641 | |
Record name | Diphenyl-p-tolylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031-93-2 | |
Record name | Diphenyl-p-tolylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl-p-tolylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl-p-tolylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl-p-tolylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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